molecular formula C8H10ClNO2 B1589998 Methyl 3-aminobenzoate hydrochloride CAS No. 87360-24-5

Methyl 3-aminobenzoate hydrochloride

Cat. No. B1589998
CAS RN: 87360-24-5
M. Wt: 187.62 g/mol
InChI Key: DGBOCKNQMSJDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-aminobenzoate, also known as Methyl-m-aminobenzoate, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has an empirical formula of C8H9NO2 and a molecular weight of 151.16 . It is known to form crystals or chunks and is white to brown in color .


Molecular Structure Analysis

The molecular formula of Methyl 3-aminobenzoate is C8H9NO2 . The SMILES string representation is COC(=O)c1cccc(N)c1 .


Physical And Chemical Properties Analysis

Methyl 3-aminobenzoate is known to form crystals or chunks and is white to brown in color . It has a melting point of ≥42 °C . It is slightly soluble in water .

Scientific Research Applications

Organic Synthesis

Methyl 3-aminobenzoate hydrochloride is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a wide range of organic compounds, contributing to the development of new materials and pharmaceuticals.

Pharmaceuticals

In the pharmaceutical industry, Methyl 3-aminobenzoate hydrochloride can be used as a building block in the synthesis of various drugs . Its properties can contribute to the effectiveness of these drugs.

Agrochemicals

Methyl 3-aminobenzoate hydrochloride can also be used in the production of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, and for enhancing crop yield and quality.

Dye Stuff

The compound is used in the production of dyestuff . Dyes produced from this compound can be used in various industries, including textiles, plastics, and printing.

Laboratory Chemicals

Methyl 3-aminobenzoate hydrochloride is recommended for use as a laboratory chemical . It can be used in various laboratory procedures and experiments, contributing to scientific research in various fields.

Safety And Hazards

Methyl 3-aminobenzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBOCKNQMSJDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481892
Record name METHYL 3-AMINOBENZOATE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminobenzoate hydrochloride

CAS RN

87360-24-5
Record name Benzoic acid, 3-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87360-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 3-AMINOBENZOATE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 3-aminobenzoic acid (1.03 g mg, 7.52 mmol) in MeOH (80 mL) at 0° C. was added dropwise thionyl chloride (5 mL). The resulting solution was allowed to stir for 16 h before the solvent was removed by evaporation and the product precipitated with diethyl ether. The diethyl ether was removed by evaporation to yield the title compound (1.38 g, 7.38 mmol, 98%) as a white solid. Mp 176-178° C. 1H NMR (D2O, 300 MHz): δ 7.75 (dt, J=1.8, 3.3, 7.2 Hz, 1H, ArH); 7.71 (m, 1H, ArH); 7.42 (m, 1H, ArH); 7.37 (m, 1H, ArH); 3.66 (s, 31H, OCH3). Mass Spectrum (C1) m/z 152 (100%) [M+]. HRMS calcd for C8H10NO2 152.0712, found 152.0698.
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

The title compound is prepared according to the method of Example 9 using 13.7 g (0.1 mole) of m-aminobenzoic acid, 250 ml of methanol, and 21.9 ml (0.29 mole) of thionyl chloride, except that the mixture is not heated. After concentration of reduced pressure, the product is shaken with diethyl ether, producing 18.7 g (0.10 mole) of crystalline solid. Structure is confirmed by NMR spectrum.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
21.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-aminobenzoate hydrochloride
Reactant of Route 2
Methyl 3-aminobenzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 3-aminobenzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 3-aminobenzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 3-aminobenzoate hydrochloride
Reactant of Route 6
Methyl 3-aminobenzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.